2-Toluidine-d7

概要

説明

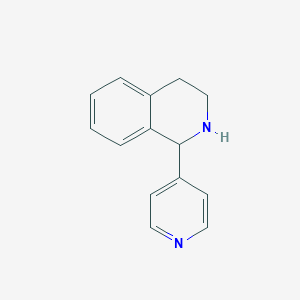

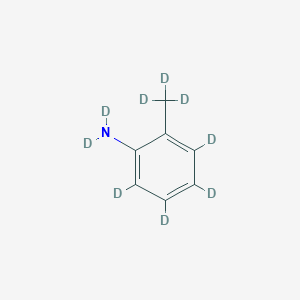

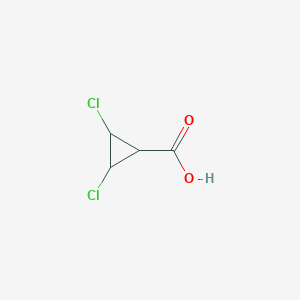

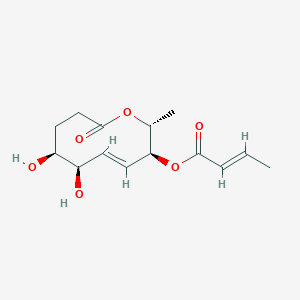

2-Toluidine-d7 is a labeled carcinogenic and toxic aromatic amine . It has a molecular weight of 114.20 and a molecular formula of C7H2D7N . It is used for research purposes .

Molecular Structure Analysis

The molecular formula of 2-Toluidine-d7 is C7H2D7N . This indicates that it has seven carbon atoms, two hydrogen atoms, seven deuterium atoms (a stable isotope of hydrogen), and one nitrogen atom .Chemical Reactions Analysis

Toluidines, including 2-Toluidine-d7, are known to be involved in various chemical reactions. For example, the reduction reaction of toluidine blue by sulfite ion has been studied for its kinetics .科学的研究の応用

- Application Summary : This research aimed to establish an enzymatic deconjugation method to separately quantify urinary o-Toluidine (OT), its six metabolites, and other chemicals present in an OT-processing plant .

- Methods of Application : The method involved obtaining 36 urine samples from workers in an OT-processing plant. These samples were pretreated by an enzymatic deconjugation method employing β-glucuronidase/arylsulfatase for 3 hours at 37°C and measured by liquid chromatograph-mass spectrometry (LC-MS) .

- Results : The 14 chemicals were separated by LC-MS condition set by the researchers and 13 chemicals other than 2-chloroaniline showed satisfiable linearity and limits of determination .

- Application Summary : This study aimed to oxidize p-Toluidine by hydrogen peroxide in the presence of magnetite supported on nanocrystalline titanium silicalite-1 (M/NTS) zeolite at ambient temperature .

- Methods of Application : The oxidation of p-Toluidine was carried out using hydrogen peroxide and magnetite supported on nanocrystalline titanium silicalite-1 (M/NTS) zeolite .

- Results : The products detected are 4,4′-dimethylazobenzene as a major product and 4,4′-dimethylazoxybenzene as a minor product .

- Application Summary : This method is applicable for determination of seven aromatic amines (including o-Toluidine) in mainstream cigarette smoke .

- Methods of Application : The method involves the use of Gas Chromatography/Mass Spectrometry .

- Results : The method allows for the accurate determination of seven aromatic amines in mainstream cigarette smoke .

Biological Monitoring of o-Toluidine in Urine

Enhanced Oxidation of p-Toluidine Using Supported Zeolite Nanoparticles

Determination of Aromatic Amines in Mainstream Cigarette Smoke

- Application Summary : This research used Toluidine Blue (TB) as a model dye for the diagnosis of oral cancer. The interaction of various biological macromolecules (protein and DNA) with the dye at different pH was studied .

- Methods of Application : The study involved the use of spectroscopic techniques to explore the interaction of TB with DNA .

- Results : The study confirmed that TB significantly interacts with DNA at physiological pH value (7.4), which strengthens the understanding of the Toluidine Blue staining of cancer cells .

- Application Summary : This study aimed to improve the efficiency and environmental acceptability of industrial processes by using supported nanomaterials .

- Methods of Application : The oxidation of p-Toluidine was carried out using hydrogen peroxide and magnetite supported on nanocrystalline titanium silicalite-1 (M/NTS) zeolite .

- Results : The products detected are 4,4′-dimethylazobenzene as a major product and 4,4′-dimethylazoxybenzene as a minor product .

Spectroscopic Studies on the Biomolecular Recognition of Toluidine Blue

Enhanced Oxidation of p-Toluidine Using Supported Zeolite Nanoparticles

- o-Toluidine in Electrochemistry

- Application Summary : o-Toluidine is frequently encountered in electrochemical research as a soluble corrosion inhibitor dissolved in aqueous media used in cooling systems. It is also used as a homomonomer for the formation of intrinsically conducting poly-o-toluidine and as a comonomer in the formation of respective copolymers and their composites .

- Methods of Application : The study involves the use of electrochemical techniques to explore the interaction of o-Toluidine with various substances .

- Results : The study provides insights into the use of o-Toluidine in various electrochemical applications, including its use as a corrosion inhibitor and in the formation of conducting polymers .

Safety And Hazards

2-Toluidine-d7 is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is recommended for research use only . In case of exposure, appropriate safety measures should be taken, including washing off with soap and plenty of water in case of skin contact, and moving to fresh air in case of inhalation .

将来の方向性

特性

IUPAC Name |

N,N,2,3,4,5-hexadeuterio-6-(trideuteriomethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-6-4-2-3-5-7(6)8/h2-5H,8H2,1H3/i1D3,2D,3D,4D,5D/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVCVTLRINQCPJ-LLZDZVHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])N([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Toluidine-d7 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy-](/img/structure/B68376.png)

![3-[(Tert-butoxycarbonyl)amino]-3-(3,4-dichlorophenyl)propanoic acid](/img/structure/B68383.png)